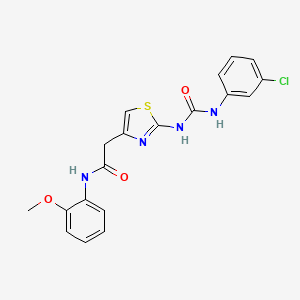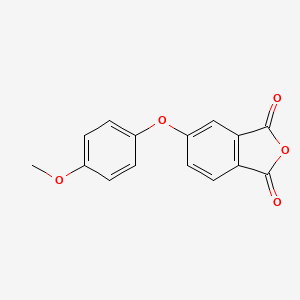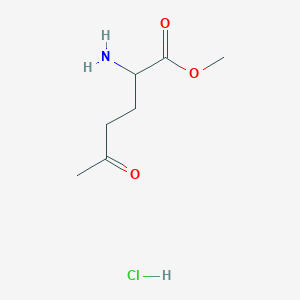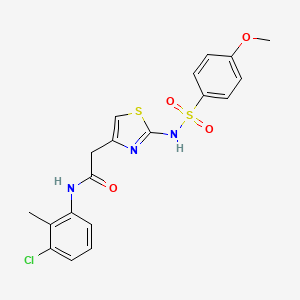![molecular formula C12H13Br B2954967 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823935-93-8](/img/structure/B2954967.png)
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a bromomethylphenyl substituent.
Mécanisme D'action
Target of Action
The primary targets of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The BCP motif adds three-dimensional character and saturation to compounds .
Mode of Action
The exact mode of action of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to interact with its targets by adding three-dimensional character and saturation to compounds . This can potentially alter the interaction between the drug and its target, leading to changes in the drug’s effect.
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif has been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These applications suggest that the BCP motif, and by extension 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane, could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif influences the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to improve the physicochemical properties of prospective drug candidates . This suggests that this compound could potentially have beneficial effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif is stable and can be stored at 2-8°c . This suggests that the compound could potentially be stable under a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . This method allows for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often utilizes continuous flow processes. These processes enable the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach provides an efficient and scalable method for producing gram quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubanes: Another class of compounds with a similar three-dimensional structure.
Higher Bicycloalkanes: Compounds with larger bicyclic frameworks.
Uniqueness
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to its ability to add three-dimensional character and saturation to compounds. This property makes it a valuable bioisostere in drug discovery, offering advantages such as increased solubility, potency, and metabolic stability compared to other similar compounds .
Propriétés
IUPAC Name |
1-[4-(bromomethyl)phenyl]bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCEEWFXDANTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2954886.png)


![Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2954891.png)

![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)

![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)
![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)

![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)
